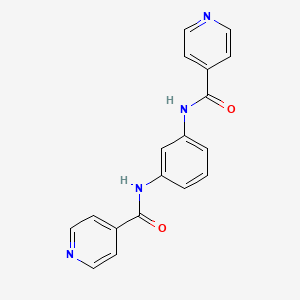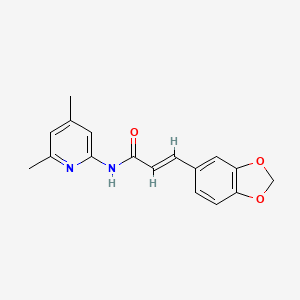
N,N'-1,3-phenylenediisonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-1,3-phenylenediisonicotinamide, also known as PDI, is a chemical compound that belongs to the class of isonicotinamide derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
作用機序
N,N'-1,3-phenylenediisonicotinamide works by binding to the hydrophobic regions of proteins, leading to changes in their conformation and stability. This property of this compound makes it a valuable tool for studying protein folding and aggregation. Additionally, this compound can bind to metal ions, which can affect the function and structure of proteins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can inhibit the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease. This compound can also prevent the formation of toxic oligomers, which are known to contribute to the pathogenesis of neurodegenerative diseases. Moreover, this compound has been shown to have antioxidant properties, which can protect cells from oxidative stress.
実験室実験の利点と制限
One of the main advantages of N,N'-1,3-phenylenediisonicotinamide is its ability to selectively bind to hydrophobic regions of proteins, which makes it a valuable tool for studying protein folding and aggregation. Additionally, this compound can be used as a fluorescent probe for the detection of metal ions in biological samples. However, one of the limitations of this compound is its potential toxicity, which can affect the results of experiments.
将来の方向性
There are several future directions for the use of N,N'-1,3-phenylenediisonicotinamide in scientific research. One potential application is the development of this compound-based therapeutics for neurodegenerative diseases. Another direction is the use of this compound as a tool for studying protein-protein interactions and protein aggregation in living cells. Furthermore, this compound can be utilized for the detection of metal ions in environmental samples, which can have implications for public health.
Conclusion
In conclusion, this compound is a valuable chemical compound that has been extensively used in scientific research due to its unique properties and potential applications. Its ability to selectively bind to hydrophobic regions of proteins makes it a valuable tool for studying protein folding and aggregation. Additionally, this compound has been investigated as a potential therapeutic agent for neurodegenerative diseases. However, its potential toxicity should be taken into consideration when designing experiments. There are several future directions for the use of this compound in scientific research, including the development of this compound-based therapeutics and the use of this compound for the detection of metal ions in environmental samples.
合成法
N,N'-1,3-phenylenediisonicotinamide can be synthesized through a multi-step process that involves the reaction of isonicotinic acid with benzene-1,3-diamine. The resulting compound is then treated with acetic anhydride to obtain this compound. The purity and yield of this compound can be improved by using different solvents and purification techniques.
科学的研究の応用
N,N'-1,3-phenylenediisonicotinamide has been extensively used in scientific research as a fluorescent probe for protein folding, misfolding, and aggregation studies. It has also been utilized as a ligand for metal ions, which can be used for the detection of metal ions in biological samples. Moreover, this compound has been investigated as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
特性
IUPAC Name |
N-[3-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-17(13-4-8-19-9-5-13)21-15-2-1-3-16(12-15)22-18(24)14-6-10-20-11-7-14/h1-12H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEZIXINHILGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![isopropyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5807169.png)
![1-ethyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B5807179.png)
![N-(1-propyl-4-piperidinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5807186.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5807187.png)

![6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5807202.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-furamide](/img/structure/B5807209.png)



![3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5807245.png)
![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5807246.png)
